molecular formula C14H16N4O4 B2535336 Isoxazol-5-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034479-38-2

Isoxazol-5-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2535336
CAS RN: 2034479-38-2
M. Wt: 304.306
InChI Key: FZEPTPXUYNEALX-UHFFFAOYSA-N
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Description

Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity . Isoxazole derivatives have been synthesized and their structures characterized by 1H and 13C NMR, and mass spectral data .


Synthesis Analysis

A novel series of benzofuran-isoxazole hybrid heterocyclic unit has been synthesized . The synthetic approach to the new benzofuran-isoxazole hybrids has not been presented in literature up to now . The synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .


Molecular Structure Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . The structure of isoxazole has been characterized by 1H and 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . The focus was either synthetic routes or chemical reactions of the nucleus or the several biological activities of the isoxazole derivatives .


Physical And Chemical Properties Analysis

The empirical formula of a similar compound is C11H11NO3 and the molecular weight is 205.21 .

Scientific Research Applications

Antimicrobial Activity

Isoxazole derivatives, similar to the compound , have been studied for their antimicrobial properties. For example, Patel et al. (2011) synthesized compounds related to isoxazole and evaluated their antimicrobial activity, finding variable and modest activity against certain strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Another study by Sangepu et al. (2016) also synthesized novel isoxazole derivatives and evaluated their antibacterial activity (Sangepu, Gandu, Anupoju, & Jetti, 2016).

Anticancer Activity

Compounds with structures similar to isoxazol-5-yl derivatives have been evaluated for their potential anticancer activity. Gouhar and Raafat (2015) prepared a compound related to isoxazol-5-yl and tested it with various nucleophiles, finding some newly synthesized compounds showing potential as anticancer agents (Gouhar & Raafat, 2015).

Enzyme Inhibition

Isoxazole derivatives have been explored for their ability to inhibit specific enzymes. Srinivas et al. (2015) synthesized 1,2-oxazine based derivatives of isoxazoles and found one compound to be a potent inhibitor of COX2, a key enzyme in the inflammatory pathway (Srinivas et al., 2015).

Herbicidal Activity

A study by Fu et al. (2021) explored the herbicidal activity of isoxazole-containing compounds. They designed and synthesized aryl-formyl piperidinone derivatives with isoxazole components and found certain compounds to be effective as herbicides (Fu et al., 2021).

Neuropharmacology

In the field of neuropharmacology, Suzuki et al. (2007) discovered novel isoxazolopyridone derivatives that act as antagonists of metabotropic glutamate receptor 7, potentially useful for understanding central nervous system functions (Suzuki et al., 2007).

Mechanism of Action

Target of Action

The primary targets of Isoxazol-5-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone are glucosamine-6-phosphate synthase and aspartic proteinase . These enzymes play crucial roles in various biological processes. Glucosamine-6-phosphate synthase is involved in the biosynthesis of amino sugars, while aspartic proteinase is involved in protein degradation.

Mode of Action

This compound interacts with its targets by binding to their active sites, thereby inhibiting their activity . This interaction results in the disruption of the normal function of these enzymes, leading to changes in the biochemical processes they are involved in.

Safety and Hazards

Some compounds with similar structures are classified as Acute Tox. 3 Oral and are combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

properties

IUPAC Name

[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-20-12-7-15-8-13(17-12)21-10-3-2-6-18(9-10)14(19)11-4-5-16-22-11/h4-5,7-8,10H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEPTPXUYNEALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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